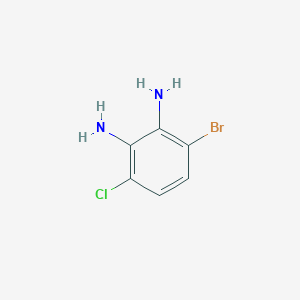

3-溴-6-氯苯-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

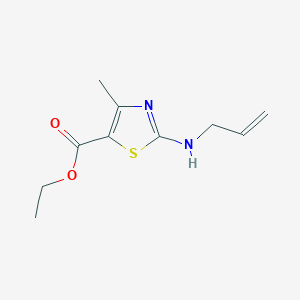

“3-Bromo-6-chlorobenzene-1,2-diamine” is a chemical compound with the CAS Number: 1823876-88-5 . Its IUPAC name is 3-bromo-6-chlorobenzene-1,2-diamine . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The molecular structure of “3-Bromo-6-chlorobenzene-1,2-diamine” is represented by the InChI Code: 1S/C6H6BrClN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 . The molecular weight of this compound is 221.48 .Physical And Chemical Properties Analysis

“3-Bromo-6-chlorobenzene-1,2-diamine” is a solid at ambient temperature . It has a molecular weight of 221.48 .科学研究应用

电子附着和分子行为类似于3-溴-6-氯苯-1,2-二胺的分子研究揭示了它们在特定条件下的行为见解。例如,对卤代苯衍生物的解离电子附着的研究证明了碎片阴离子的形成,并揭示了温度依赖性离子产率。这些发现对于理解这些化合物的分子动力学和热激振动具有重要意义(Mahmoodi-Darian 等,2010)。

分子构象和稳定性在晶体学和分子设计领域,对相关卤代苯化合物的研究揭示了分子构象和稳定性。研究揭示了这些分子的几何构型,突出了分子内氢键和分子间相互作用在稳定分子结构中的重要性(张新丽,2009)。

热化学性质溴代和氯代苯的热化学性质已被广泛研究,重点关注它们在一定温度范围内的热容和密度。这些数据对于材料科学和化学工程中的应用至关重要,在这些领域中,了解物质的热容和密度行为至关重要(Góralski & Piekarski,2007)。

化学合成和催化在合成化学领域,类似于3-溴-6-氯苯-1,2-二胺的化合物被用于催化过程和复杂分子的合成。例如,涉及卤代炔烃的铜催化胺化反应证明了该化合物在构建杂环化合物中的用途,突出了其在推进合成方法中的作用(Fukudome 等,2008)。

安全和危害

This compound is associated with several hazards. It is harmful if swallowed (H302), causes severe skin burns and eye damage (H315, H319), may cause an allergic skin reaction (H317), and may cause respiratory irritation (H335) . Safety precautions include avoiding breathing dust, mist, spray (P260), washing skin thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/clothing/eye protection/face protection (P280) .

作用机制

Target of Action

The primary target of 3-Bromo-6-chlorobenzene-1,2-diamine is the benzene ring, which is a part of many biological molecules . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution .

Mode of Action

The mode of action of 3-Bromo-6-chlorobenzene-1,2-diamine involves electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 3-Bromo-6-chlorobenzene-1,2-diamine is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on an aromatic system with an electrophile . The downstream effects of this pathway can lead to the formation of various substituted aromatic compounds .

Result of Action

The result of the action of 3-Bromo-6-chlorobenzene-1,2-diamine is the formation of a substituted benzene ring . This can lead to the creation of various other compounds depending on the specific electrophile involved in the reaction .

Action Environment

The action of 3-Bromo-6-chlorobenzene-1,2-diamine can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the electrophilic aromatic substitution reaction . .

属性

IUPAC Name |

3-bromo-6-chlorobenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKDPCHKJRWRKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(N-benzyl-N-methylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2540321.png)

![3-[(4-chlorophenyl)methyl]-8-(2-hydroxyphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540324.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2540327.png)

![5-((4-Ethoxy-3-methoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540331.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2540333.png)

![8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540336.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2540338.png)

![2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2540339.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,4-difluorobenzamide](/img/structure/B2540340.png)